molecular formula C14H12ClNO2 B3032943 4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 63594-80-9

4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Cat. No. B3032943
CAS RN: 63594-80-9
M. Wt: 261.7 g/mol
InChI Key: CGAOAKHDDQNBGQ-UHFFFAOYSA-N
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Description

“4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.7 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, and the product was brown in color .


Molecular Structure Analysis

The molecular structure of “4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” involves “O” and “N” donor atoms of the Schiff base ligand participating in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .


Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” include a molecular weight of 261.7 and a molecular formula of C14H12ClNO2 . More specific properties such as melting point and molar conductance would require further experimental data.

Scientific Research Applications

Crystallography and Structural Studies

The crystal structure of (E)-4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has been investigated using X-ray diffraction techniques . The compound crystallizes in a monoclinic space group (P2~1~/n) and exhibits specific unit cell parameters. Researchers have characterized the arrangement of atoms, bond lengths, and angles, providing valuable insights into its molecular geometry.

Optoelectronic Properties

The optical and electrochemical behavior of this compound is of interest for potential applications in optoelectronic devices. Researchers have explored its absorption spectra, bandgap energy, and redox properties. Understanding these features can guide the design of novel materials for sensors, solar cells, and light-emitting devices .

Catalysis and Coordination Chemistry

The ligand properties of (E)-4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol make it suitable for coordination with metal ions. Complexes derived from this ligand may exhibit catalytic activity in various reactions. Researchers have explored its potential as a catalyst for ring-opening polymerization or other transformations .

properties

IUPAC Name

4-chloro-2-[(2-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAOAKHDDQNBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425739
Record name Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63594-80-9
Record name Phenol, 4-chloro-2-[[(2-methoxyphenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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